[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol
Description
[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol is a furan-derived aromatic compound featuring a hydroxymethyl group at the 2-position of the furan ring and a 3-amino-4-ethoxyphenyl substituent at the 5-position. This structure combines electron-donating (amino and ethoxy) and polar (hydroxymethyl) groups, conferring unique physicochemical and reactive properties. The ethoxy group at the phenyl ring’s 4-position distinguishes it from analogs with methoxy or nitro substituents, influencing solubility, stability, and biological activity.
Properties
IUPAC Name |
[5-(3-amino-4-ethoxyphenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-16-13-5-3-9(7-11(13)14)12-6-4-10(8-15)17-12/h3-7,15H,2,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYWXQFOEXAMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=C(O2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-4-ethoxybenzaldehyde with furfural in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Oxidation: [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]carboxylic acid.
Reduction: [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other furan-phenyl derivatives allow for systematic comparisons (Table 1). Key analogs include:
Table 1: Comparative Analysis of [5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol and Analogous Compounds
*Calculated based on analogous compounds.
Structural and Functional Differences
- Nitro-substituted derivatives (e.g., [5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol, C₁₂H₁₁NO₄) exhibit reduced basicity due to electron-withdrawing effects, limiting their utility in nucleophilic reactions .
- Reactivity: The hydroxymethyl group enables oxidation to carboxylic acids (e.g., furan-2,5-dicarboxylic acid via flavoenzymes) , a pathway less efficient in amino-substituted analogs due to competing redox reactions at the amine site.
- Synthetic Challenges: Etherification of 5-hydroxymethylfurfural (HMF) with ethanol yields mixtures of acetal and ether products (e.g., 2,5-bis(ethoxymethyl)furan), necessitating precise catalysis to isolate monosubstituted derivatives like the target compound .
Biological Activity
[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, synthesis, and various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their activity and stability.
Synthesis
The synthesis of this compound involves several steps, including the formation of the furan ring and subsequent functionalization. The compound can be synthesized through reductive amination techniques, yielding derivatives that exhibit varying degrees of biological activity .
Synthesis Overview
| Step | Reaction Type | Product |
|---|---|---|
| 1 | Formation of furan ring | 5-(3-Amino-4-ethoxyphenyl)furan |
| 2 | Reductive amination | This compound |
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties . For instance, compounds derived from this structure have shown potent antiproliferative effects against various cancer cell lines. In particular, one study reported IC50 values in the range of to , indicating strong efficacy against human cancer cells .
Antioxidant Activity
The compound also demonstrates antioxidant activity , which is crucial for mitigating oxidative stress in cells. The DPPH scavenging assay revealed that derivatives containing the furan moiety showed varying levels of antioxidant capacity, with some exhibiting activity comparable to standard antioxidants like ascorbic acid .
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of several derivatives against human cancer cell lines such as A549 and MDA-MB-435. The results indicated that modifications to the phenyl and furan rings significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Mechanistic Insights : Another research effort focused on understanding how this compound interacts with cellular pathways. This study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways, further establishing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
